2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is a halogenated biphenyl derivative featuring a formyl group at the 4-position of one phenyl ring and chlorine and fluorine substituents at the 2, 3', and 4' positions. This compound is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance its participation in condensation and cross-coupling reactions .
Properties
IUPAC Name |
3-chloro-4-(3,4-difluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-11-5-8(7-17)1-3-10(11)9-2-4-12(15)13(16)6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOHFRCTRVRKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Framework Assembly
The Suzuki-Miyaura reaction enables efficient biaryl bond formation between halogenated benzaldehyde derivatives and fluorinated aryl boronic acids. For 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde, a two-step approach is recommended:
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Protection of Aldehyde Group :
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Coupling with 3,4-Difluorophenylboronic Acid :
Table 1: Representative Suzuki-Miyaura Coupling Parameters
*Extrapolated from analogous reactions.
Oxidation of Methyl Precursors
MnO₂-Mediated Oxidation
Conversion of 2-Chloro-3',4'-difluoro-4-methylbiphenyl to the aldehyde:
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Reaction Time : 8–12 h (monitored by TLC).
Table 2: Oxidation Efficiency Across Substrates
| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methyl-[1,1'-biphenyl] | MnO₂ | CHCl₃ | 60 | 76 |
| 4-Ethyl-2-methoxyphenyl | TBHP | EtOAc | 125 | 72 |
Reductive Amination and Subsequent Hydrolysis
While primarily used for amine synthesis, this method adapts to aldehyde preparation via hydrolysis:
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various biphenyl derivatives. Biphenyl compounds are known for their versatility and are utilized as building blocks in organic chemistry. The difluorinated biphenyls, including 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde, exhibit enhanced chemical stability and unique electronic properties due to the presence of fluorine substituents. These features make them suitable for applications in:
- Cross-coupling reactions : The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex organic molecules .
- Formation of liquid crystals : Due to their rigid structure and thermal stability, fluorinated biphenyls are often used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Pharmaceutical Applications
The biphenyl framework is prevalent in medicinal chemistry due to its pharmacological activities. Compounds derived from this compound may exhibit biological activities such as:
- Anticancer agents : Many biphenyl derivatives have been explored for their potential in treating cancers through mechanisms that target specific pathways involved in tumor growth .
- Anti-inflammatory and analgesic drugs : The structural modifications of biphenyl compounds often lead to enhanced anti-inflammatory properties, making them candidates for pain management therapies .
Material Science
In material science, this compound is used to develop advanced materials with specific properties:
- Organic Semiconductors : The compound's electronic properties allow it to be used in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices .
- Dye Sensitized Solar Cells : Its application in solar cells is linked to its ability to act as a dye that can enhance light absorption and energy conversion efficiency .
Case Study 1: Synthesis of Fluorinated Biphenyls
A recent study demonstrated the successful synthesis of various fluorinated biphenyl derivatives using this compound as a precursor. The research highlighted the effectiveness of palladium-catalyzed cross-coupling reactions that resulted in high yields of target compounds suitable for pharmaceutical applications .
Case Study 2: Development of Liquid Crystal Displays
Another investigation focused on the role of fluorinated biphenyl compounds in liquid crystal technology. The study showed that incorporating this compound into liquid crystal formulations improved thermal stability and electro-optical performance, making it a valuable component for next-generation display technologies .
Mechanism of Action
The mechanism by which 2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and stability. Below is a comparative table of structurally related biphenyl carbaldehydes:
Key Observations :
- Electron-Withdrawing Effects: The presence of chlorine and fluorine at ortho/meta positions increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., aldol condensations) compared to non-halogenated analogues .
- Solubility: Methyl groups (e.g., 4'-methyl in the carboxaldehyde derivative) improve solubility in non-polar solvents, while polar substituents like -NO₂ or -COOH enhance aqueous solubility .
- Thermal Stability : Dichloro derivatives exhibit higher thermal stability due to increased molecular symmetry and halogen-halogen interactions .
Comparative Challenges :
- Steric Hindrance : Chlorine at the 2-position (ortho to the aldehyde) can reduce reaction rates in cross-coupling due to steric effects, necessitating optimized catalysts or longer reaction times .
- Purification : Fluorinated derivatives often require chromatographic purification, as seen in , where flash chromatography isolated 74% of a methoxy-substituted biphenyl aldehyde .
Spectroscopic and Computational Insights
- IR and NMR : The aldehyde C=O stretch appears near 1722 cm⁻¹ (IR), while ¹H NMR shows a deshielded aldehyde proton at δ 9.8–10.2 ppm. Fluorine substituents cause splitting in ¹⁹F NMR (e.g., δ -115 to -125 ppm for meta-fluorine) .
- DFT Studies : utilized density functional theory (DFT) to analyze electronic transitions in fluorinated biaryls, revealing that chloro substituents lower the LUMO energy by 0.3–0.5 eV compared to fluoro analogues, increasing electrophilicity . Becke’s three-parameter hybrid functional (B3LYP) accurately predicts bond lengths and dipole moments, critical for understanding reactivity .
Biological Activity
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1962207-81-3) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound often involves various methodologies that leverage the reactivity of halogenated biphenyls. Recent advancements in synthetic techniques have improved the efficiency and yield of producing this compound.
Synthetic Pathways
- Halogenation Reactions : The introduction of chlorine and fluorine atoms typically occurs through electrophilic aromatic substitution.
- Formylation : The aldehyde functional group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Antimicrobial Activity
Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown promising results against various bacterial strains.
Case Study: Antibacterial Assays
In a comparative study, several biphenyl derivatives were tested for their Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated better antibacterial potency than standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Compound A | 10 | Escherichia coli |
| Compound B | 15 | Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of biphenyl derivatives has also been explored. In assays against yellow fever virus, certain compounds exhibited over 50% inhibitory activity at concentrations below 50 µM . Although specific data for this compound is limited, its structural characteristics suggest potential efficacy against viral replication.
The mechanisms by which biphenyl derivatives exert their biological effects may involve:
- Inhibition of Enzymatic Pathways : Compounds may inhibit critical enzymes involved in bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity : Some derivatives have been shown to disrupt microbial membranes, leading to cell lysis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with active sites of enzymes essential for microbial survival .
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |
|---|---|---|
| Enoyl-ACP reductase | -8.5 | Hydrogen bonds with key residues |
| D-Ala-D-Ala ligase | -7.2 | Hydrophobic interactions |
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The carbaldehyde group (-CHO) at the 4-position serves as a key site for nucleophilic additions and oxidations:
Nucleophilic Addition Reactions
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Condensation with Amines : Reacts with primary amines (e.g., hydrazine) to form hydrazones, which are intermediates in heterocyclic synthesis.
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Imine Formation : Condenses with secondary amines under acidic or basic conditions to generate Schiff bases.
Oxidation Reactions
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The aldehyde oxidizes to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate () or chromium trioxide () in acidic media:
Cross-Coupling Reactions
The biphenyl scaffold’s halogen substituents (Cl, F) enable participation in transition-metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
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Reacts with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₃PO₄) to form polyaryl systems .
Example Conditions :
Buchwald-Hartwig Amination
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The chloro substituent at the 2-position couples with amines (e.g., aniline derivatives) via palladium catalysis to form C–N bonds .
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing groups (Cl, F) activate the aromatic ring for NAS:
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Fluorine Displacement : Under strongly basic conditions (e.g., NaOH, 150°C), fluorine at the 3' or 4' position may be replaced by nucleophiles like hydroxide or alkoxides.
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Chlorine Reactivity : The 2-chloro group is less reactive toward NAS due to steric hindrance but can participate in Ullmann-type couplings with Cu catalysts .
Catalytic Mechanisms
Key mechanistic insights from recent studies:
Palladium-Catalyzed Coupling
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Oxidative Addition : Aryl chloride bonds with Pd⁰ to form PdII–Ar intermediates .
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Transmetalation : Aryl boronic acid transfers to PdII via base-assisted activation .
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Reductive Elimination : PdII releases the biaryl product, regenerating Pd⁰ .
Copper-Mediated Reactions
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CuCl₂ facilitates oxidative dimerization of aryl lithium species derived from halogenated biphenyls .
Structural Influence on Reactivity
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Electron-Withdrawing Effects : Fluorine and chlorine substituents deactivate the ring, directing electrophiles to meta/para positions relative to the aldehyde.
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Steric Effects : The isopropyloxy group in related analogs hinders access to reactive sites, but this compound’s planar biphenyl system minimizes steric constraints .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using halogenated precursors (e.g., 4-bromobenzaldehyde derivatives) and a palladium catalyst. Key steps include:
- Substrate Preparation : Use 3',4'-difluoro-2-chlorobiphenyl precursors with a formyl group at the 4-position.
- Reaction Optimization : Adjust temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (K₂CO₃) to enhance cross-coupling efficiency .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0–10.2 ppm. Fluorine substituents cause splitting in aromatic proton signals (δ 7.2–8.1 ppm), while chlorine induces deshielding .
- IR Spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group. C-F stretches (1100–1250 cm⁻¹) and C-Cl (550–750 cm⁻¹) validate substituents .
- EI-MS : The molecular ion peak (M⁺) should align with the calculated molecular weight (e.g., 274.66 g/mol for C₁₃H₇ClF₂O). Fragmentation patterns (e.g., loss of CHO group) further confirm structure .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict electronic properties, and what experimental validations are necessary?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential surfaces, and dipole moments .
- Validation : Compare DFT-predicted vibrational frequencies (IR) and NMR chemical shifts with experimental data. Discrepancies >5% may indicate the need for solvent-effect corrections or higher-level theory (e.g., CCSD(T)) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data on thermodynamic stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and compare with DFT-calculated bond dissociation energies.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides precise bond lengths/angles to validate or refine computational models.
- Kinetic Studies : Investigate reaction intermediates (e.g., via LC-MS) to identify unaccounted pathways in simulations .
Q. How does the substitution pattern (Cl, F) influence reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while chlorine increases lipophilicity and target binding affinity.
- Case Study : Analogous compounds (e.g., 3'-chloro-biphenyl carbaldehydes) show improved inhibitory activity against MAO-B enzymes, suggesting halogen positioning impacts steric and electronic complementarity with biological targets .
- SAR Studies : Synthesize derivatives with varying halogen positions and test via enzyme assays (e.g., IC₅₀ measurements) to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
